
4-(2,2-Diphenylhydrazinyl)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 4-(2,2-Diphenylhydrazinyl)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid, is a complex organic molecule that appears to be related to a class of compounds with potential antiallergic and biological activities. The related compounds have been synthesized and characterized in various studies, showing promising results in terms of their chemical properties and interactions with biological systems.
Synthesis Analysis
The synthesis of related compounds involves the treatment of N-substituted amino acids with chlorooxobis(oxazolidinyl)phosphorus and aromatic amines, leading to a novel rearrangement and the formation of furanone-furanone amides with potent antiallergic activity . Another synthesis pathway includes the reaction of cyclic oxalyl compounds with phenylhydrazones, leading to the formation of pyrazole carboxylic acids and other derivatives, confirmed by spectroscopic measurements . Additionally, the reaction of 1,2-diphenylethane-1,2-dione hydrazone with hydroxy-oxobutenoic acids provided various hydrazino butenoic acids, which can cyclize into furandiones .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques. Single-crystal X-ray diffraction studies have revealed the crystal structure of a similar compound, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, which belongs to the triclinic unit cell with specific cell dimensions and space group . The molecular structure is stabilized by intermolecular hydrogen bonds, forming chains in the crystal lattice . The molecular structure and vibrational wavenumbers of the same compound were also computed using HF and DFT methods, confirming the experimental findings .
Chemical Reactions Analysis
The chemical reactions of related compounds involve cyclization and rearrangement processes. For instance, the treatment with acetic anhydride leads to cyclization into furandiones . The reaction pathways leading to various compounds, including pyrazole carboxylic acids and pyridazinones, have been discussed, with the structures of the products confirmed by spectroscopic methods .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various analytical techniques. The thermal stability of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was determined using DTA and TGA analysis, and its absorption wavelength was measured by UV-Vis spectrophotometry . The first hyperpolarizability, infrared intensities, and NBO analysis of the same compound have been reported, providing insights into the stability and charge transfer within the molecule . The interaction of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid with DNA, its cytotoxicity, antitumor, and antioxidant activities have been screened, showing that it can intercalate with DNA and possesses comparable antioxidant activity to ascorbic acid .
Applications De Recherche Scientifique
Molecular Docking and Structural Analysis
Studies have demonstrated the utility of molecular docking and structural analyses in understanding the properties of compounds similar to 4-(2,2-Diphenylhydrazinyl)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid. For instance, K. Vanasundari et al. (2018) conducted vibrational, structural, electronic, and optical studies on butanoic acid derivatives, revealing their potential as nonlinear optical materials and their significance in biological activities.
Propriétés
IUPAC Name |
4-(2,2-diphenylhydrazinyl)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c25-20(14-19(21(26)27)22-15-18-12-7-13-28-18)23-24(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-13,19,22H,14-15H2,(H,23,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKAPHNRDSLEDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=O)CC(C(=O)O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Diphenylhydrazinyl)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-2,2-difluoroethanamine hydrochloride](/img/structure/B3014320.png)
![2-[(1-{[1,1'-Biphenyl]-4-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B3014326.png)
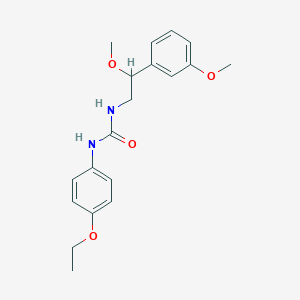
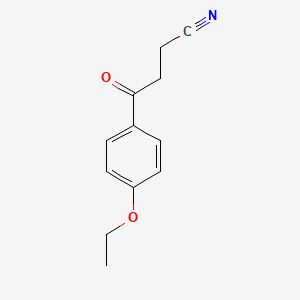
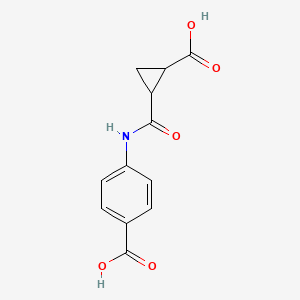

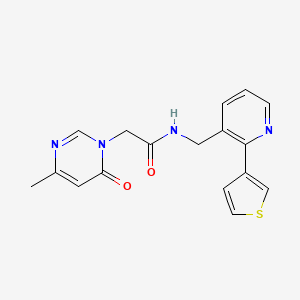

![(3-Methylphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3014335.png)
![N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3014336.png)
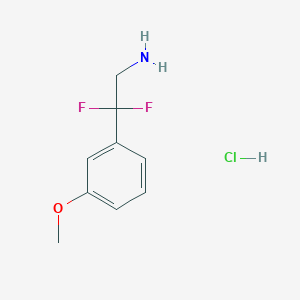
![(E)-N-[4-(Furan-2-YL)-4-oxobutan-2-YL]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B3014341.png)

